N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide is an organic compound characterized by its unique structural features It consists of a cyclohexane ring substituted with a carboxamide group and a 2,4-dimethylphenyl group
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . It also interacts with octopamine receptors .
Mode of Action
Amitraz acts as an alpha-adrenergic agonist . It binds to the alpha-adrenergic receptors, mimicking the action of neurotransmitters and causing a series of reactions that lead to the overexcitation of the nervous system . This overexcitation results in paralysis and death in insects .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of monoamine oxidases and prostaglandins . By inhibiting these enzymes, it disrupts normal cellular functions, leading to the overexcitation of the nervous system .
Pharmacokinetics
It is known to be volatile and almost insoluble in water . Its bioavailability would be influenced by these properties, as well as by its method of administration.
Result of Action
The result of Amitraz’s action is the overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, it is less harmful and is used as an insecticide against mite or tick infestation of dogs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Amitraz. For example, its volatility means it could be affected by temperature and wind conditions. Its insolubility in water suggests that it would be less effective in wet conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 1-methylcyclohexanecarboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)-N-methylformamide
- N-(2,4-Dimethylphenyl)formamide
Uniqueness
N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring and carboxamide group differentiate it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-7-8-14(13(2)11-12)17-15(18)16(3)9-5-4-6-10-16/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFCXOGKMHEQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCCCC2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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